molecular formula C14H24ClNO2 B12687753 6-(2-(Dimethylamino)ethoxy)-5-isopropyl-o-cresol hydrochloride CAS No. 93940-18-2

6-(2-(Dimethylamino)ethoxy)-5-isopropyl-o-cresol hydrochloride

Cat. No.: B12687753
CAS No.: 93940-18-2
M. Wt: 273.80 g/mol
InChI Key: IRFSYHHMXAEECV-UHFFFAOYSA-N
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Description

6-[2-(Dimethylamino)ethoxy]-5-isopropyl-o-cresol hydrochloride is a chemical compound with the molecular formula C14H23NO2·ClH and a molecular weight of 273.8016 g/mol . This compound is known for its unique structure, which includes a dimethylamino group, an ethoxy group, and an isopropyl group attached to an o-cresol backbone. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Dimethylamino)ethoxy]-5-isopropyl-o-cresol hydrochloride typically involves the reaction of 5-isopropyl-o-cresol with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-[2-(Dimethylamino)ethoxy]-5-isopropyl-o-cresol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

6-[2-(Dimethylamino)ethoxy]-5-isopropyl-o-cresol hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-[2-(Dimethylamino)ethoxy]-5-isopropyl-o-cresol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors and enzymes, modulating their activity. This can lead to various physiological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-[2-(Dimethylamino)ethoxy]-5-methyl-o-cresol hydrochloride
  • 6-[2-(Dimethylamino)ethoxy]-5-ethyl-o-cresol hydrochloride
  • 6-[2-(Dimethylamino)ethoxy]-5-propyl-o-cresol hydrochloride

Uniqueness

6-[2-(Dimethylamino)ethoxy]-5-isopropyl-o-cresol hydrochloride is unique due to its specific structural features, such as the isopropyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

93940-18-2

Molecular Formula

C14H24ClNO2

Molecular Weight

273.80 g/mol

IUPAC Name

2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylphenol;hydrochloride

InChI

InChI=1S/C14H23NO2.ClH/c1-10(2)12-7-6-11(3)13(16)14(12)17-9-8-15(4)5;/h6-7,10,16H,8-9H2,1-5H3;1H

InChI Key

IRFSYHHMXAEECV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)OCCN(C)C)O.Cl

Origin of Product

United States

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